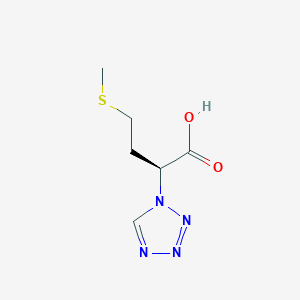
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H10N4O2S . It has an average mass of 202.234 Da and a monoisotopic mass of 202.052444 Da . The molecule contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfide .
Synthesis Analysis
Nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, analogs of the neurotropic drugs phenibut, tolibut, and baclofen, were synthesized by a three-component reaction of the R-isomers of the corresponding amino acids, triethyl orthoformate, and sodium azide . The key stage of the synthesis is the asymmetric addition of diethyl malonate to nitroalkenes, catalyzed by a Ni (II) complex of (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine .Molecular Structure Analysis
The tetrazole motif in this compound is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Tetrazoles have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .Chemical Reactions Analysis
Tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants. They have specific thermochemical properties and exhibit multiple reactivity . Because of the various possibilities of coordination of the tetrazole ring with metal ions, these compounds can be used as effective complexones and corrosion inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.12 g/mol . It has a topological polar surface area of 80.9 Ų and a complexity of 139 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 2 .Applications De Recherche Scientifique
Bioefficacy of Methionine Sources
A study examines the relative bioefficacy of methionine sources, including 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met), focusing on their chemical, metabolic, nutritional, and statistical aspects. It highlights the differences in absorption, enzymatic conversion to L-Met, and utilization by animals, emphasizing the importance of understanding these processes for effective use in animal feeds (Vázquez-Añón et al., 2017).
Sorption of Herbicides to Soil
Research on the sorption of phenoxy herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid, to soil, organic matter, and minerals provides insights into the environmental fate of these compounds. This review compiles data on soil-water distribution coefficients and explores how sorption can be influenced by soil properties, offering a basis for understanding the environmental behavior of related compounds (Werner et al., 2012).
Tetrazole Moiety in Medicinal Chemistry
A review of tetrazole compounds, including those with a tetrazol-1-yl group, discusses their wide range of biological properties such as antitubercular, anticancer, antimalarial, and anti-inflammatory activities. Tetrazoles, being bioisosteres of the carboxylic acid group, can replace the carboxyl group in drugs to enhance lipophilicity and bioavailability while reducing side effects, showcasing the potential of tetrazole-containing compounds in drug development (Patowary et al., 2021).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a biomass-derived compound, serves as a key building block in drug synthesis. Its applications in cancer treatment, medical materials, and other medical fields highlight the utility of carboxylic acid derivatives in pharmaceuticals. This review elaborates on the synthesis of drugs and related derivatives from LEV, underlining the potential of such compounds in reducing drug synthesis costs and simplifying synthesis steps (Zhang et al., 2021).
Environmental Fate and Aquatic Effects of Pesticides
A study reviewing the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including 4-(2,4-dichlorophenox)butyric acid, emphasizes the importance of understanding the environmental behavior of such compounds. It discusses their biodegradability and toxicity to aquatic life, providing a comprehensive view of the environmental impact of these substances and related carboxylic acid derivatives (Staples, 2001).
Propriétés
IUPAC Name |
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-13-3-2-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSQHICDPMUDA-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

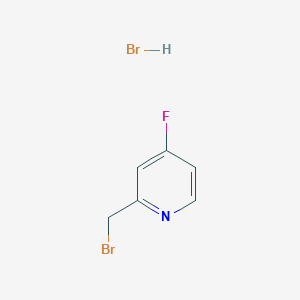

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)
![[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2610643.png)
![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)
![4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2610647.png)
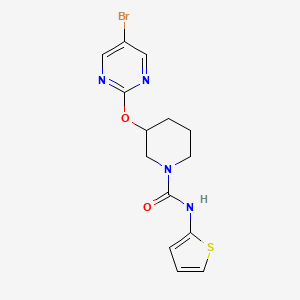
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2610650.png)
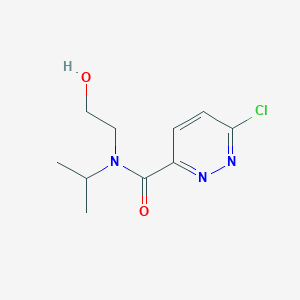
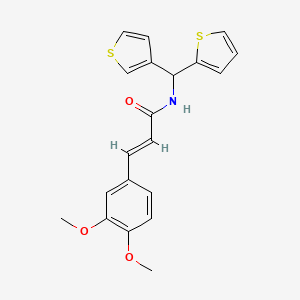
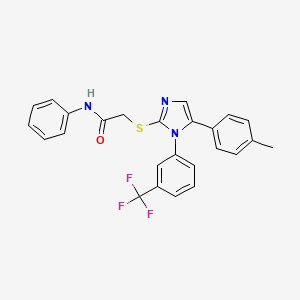
![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)
